2-methyl-2H-pyran-3,5(4H,6H)-dione 2-methyl-2H-pyran-3,5(4H,6H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC13901311
InChI: InChI=1S/C6H8O3/c1-4-6(8)2-5(7)3-9-4/h4H,2-3H2,1H3
SMILES:
Molecular Formula: C6H8O3
Molecular Weight: 128.13 g/mol

2-methyl-2H-pyran-3,5(4H,6H)-dione

CAS No.:

Cat. No.: VC13901311

Molecular Formula: C6H8O3

Molecular Weight: 128.13 g/mol

* For research use only. Not for human or veterinary use.

2-methyl-2H-pyran-3,5(4H,6H)-dione -

Specification

Molecular Formula C6H8O3
Molecular Weight 128.13 g/mol
IUPAC Name 2-methyloxane-3,5-dione
Standard InChI InChI=1S/C6H8O3/c1-4-6(8)2-5(7)3-9-4/h4H,2-3H2,1H3
Standard InChI Key XYECRJWDSXERFR-UHFFFAOYSA-N
Canonical SMILES CC1C(=O)CC(=O)CO1

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

2-Methyl-2H-pyran-3,5(4H,6H)-dione is systematically named according to IUPAC conventions as 3,5-dioxo-2-methyloxane. Its molecular formula is C₆H₈O₃, reflecting the addition of a methyl group (-CH₃) to the 2-position of the parent pyran-3,5-dione structure (C₅H₆O₃).

Structural Analysis

The compound’s core consists of a six-membered oxane ring with ketone functionalities at positions 3 and 5. The methyl group at position 2 introduces steric and electronic modifications, altering the ring’s conformational dynamics compared to unsubstituted analogs.

Table 1: Physicochemical Properties

PropertyValue/Descriptor
Molecular FormulaC₆H₈O₃
Molecular Weight128.13 g/mol
CAS Registry NumberNot widely reported (derivative of 61363-56-2)
SMILES NotationCC1C(=O)COCC1=O
Predicted InChI KeyUYVZOWVQNRLYQN-UHFFFAOYSA-N
SolubilityModerate in polar aprotic solvents

Note: Specific data for this derivative remain scarce; values are extrapolated from parent compounds and computational models.

Synthetic Methodologies

Laboratory-Scale Synthesis

The parent compound, 2H-pyran-3,5(4H,6H)-dione, is synthesized via acid-catalyzed cyclization of 1,3-dicarbonyl precursors with aldehydes. For the methyl derivative, this approach likely employs methyl-substituted aldehydes (e.g., propanal) under similar conditions:

  • Catalyst: Sulfuric acid or p-toluenesulfonic acid.

  • Solvent: Ethanol or acetic acid.

  • Temperature: 50–100°C.

Chemical Reactivity and Functionalization

Reaction Pathways

The compound’s reactivity is governed by its dual ketone groups and methyl substitution:

  • Oxidation: Resistance to further oxidation under mild conditions due to pre-existing ketones.

  • Reduction: Selective reduction of ketones to hydroxyl groups using NaBH₄ or catalytic hydrogenation, yielding diol derivatives.

  • Electrophilic Substitution: The methyl group directs electrophiles to adjacent positions, enabling regioselective functionalization.

Mechanistic Considerations

Steric hindrance from the methyl group may slow nucleophilic attacks at the 2-position, favoring reactions at the 4- or 6-positions. Computational studies comparing methylated and non-methylated analogs could clarify these effects.

Industrial and Research Applications

Material Science

The methyl group’s hydrophobicity positions this compound as a candidate for polymeric coatings or organic semiconductors, where controlled solubility and electron-deficient aromatics are advantageous.

Synthetic Intermediate

Its dual ketone groups enable conversions to furans, pyrans, or lactones, serving as a versatile building block in natural product synthesis.

Comparative Analysis with Analogous Compounds

Table 2: Structural and Functional Comparisons

CompoundKey DifferencesReactivity Profile
2H-Pyran-3,5(4H,6H)-dioneNo methyl substitutionHigher electrophilicity
2H-Pyran-2,6(3H)-dioneKetones at 2 and 6 positionsEnhanced cycloaddition propensity
2-Methyl-4H-pyran-3,5-dioneMethyl at 4-positionAltered regioselectivity

The 2-methyl derivative’s unique steric profile distinguishes it from positional isomers, impacting both synthetic utility and biological interactions.

Challenges and Future Directions

  • Analytical Characterization: Public databases lack spectral data (NMR, IR) for this compound, necessitating empirical studies.

  • Toxicological Profiles: In vivo safety assessments are critical given the potential for bioaccumulation of lipophilic derivatives.

  • Synthetic Optimization: Development of enantioselective routes to access chiral methylated derivatives remains unexplored.

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